Regioisomeric Substitution vs. 3,5-Dichloro Analog
The core differentiation of CAS 55736-71-5 lies in its specific 3,4-dichloro substitution on the phenolic ring. This is in direct contrast to the more widely utilized 3,5-dichloro-2-hydroxyacetophenone isomer (CAS 3321-92-4) [1]. While biological activity data specifically comparing the two isomers is not available in the open literature, their classification as distinct CAS entities confirms non-interchangeable properties. The differing positions of the chlorine atoms affect the electronic density of the aromatic ring, thereby altering the compound's reactivity as a synthon in regioselective reactions like cyclizations and metal-catalyzed cross-couplings.
| Evidence Dimension | Isomeric Form |
|---|---|
| Target Compound Data | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one (3,4-dichloro isomer) |
| Comparator Or Baseline | 1-(3,5-Dichloro-2-hydroxyphenyl)ethan-1-one (3,5-dichloro isomer) |
| Quantified Difference | Non-identical substitution pattern: 3,4-dichloro vs. 3,5-dichloro |
| Conditions | Theoretical/Structural context |
Why This Matters
The specific substitution pattern dictates unique physicochemical properties and reactivity profiles, making the procurement of the correct isomer critical for the success of regioselective syntheses and the generation of accurate structure-activity relationship (SAR) data.
- [1] PubChem. (n.d.). 3',5'-Dichloro-2'-hydroxyacetophenone. National Center for Biotechnology Information. View Source
